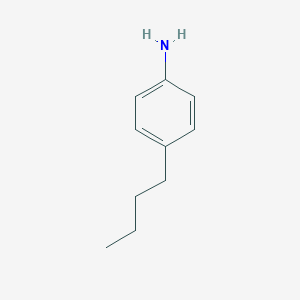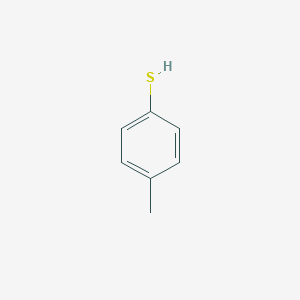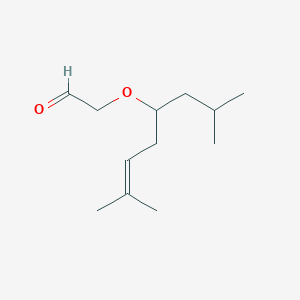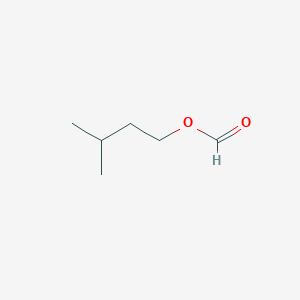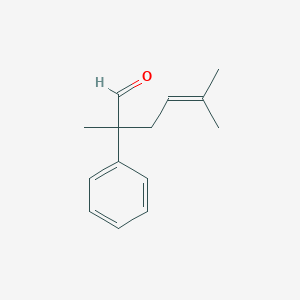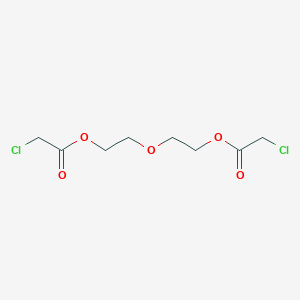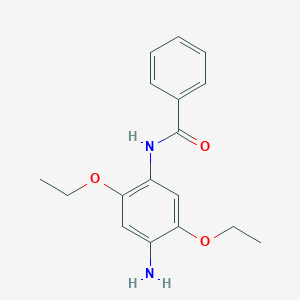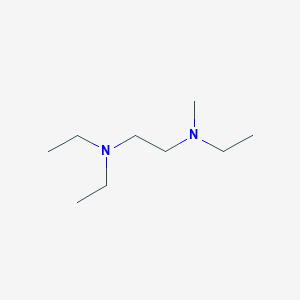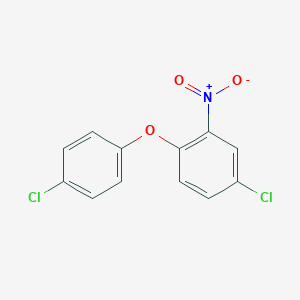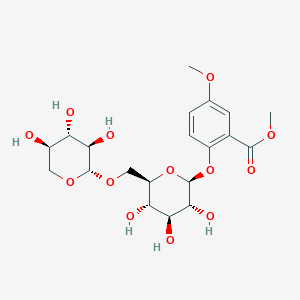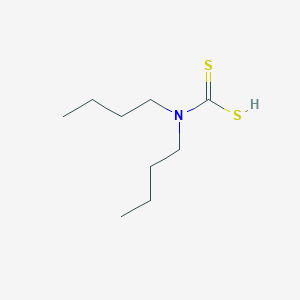
Dibutyldithiocarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyldithiocarbamic acid (DBDTC) is a chemical compound that is widely used in scientific research as a chelating agent and a ligand for metal ions. It is a yellowish-green powder that is soluble in organic solvents and is commonly used in the synthesis of metal complexes. The following paper will explore the synthesis method of DBDTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Gas Chromatography for Metal Chelates : Dibutyldithiocarbamic acid has been studied for its use in capillary gas chromatography, particularly for determining trace metals in samples. The thermal behavior of metal chelates of Dibutyldithiocarbamic acid was found suitable for gas chromatographic determinations in the range of 50–1000 ng, indicating its potential for precise trace metal analysis (Riekkola, 1982).
GABA Production and Applications : Various studies have focused on the production of GABA, which is biochemically related to Dibutyldithiocarbamic acid. For example, research into the production of GABA from lactic acid bacteria highlights the potential of generating GABA-rich functional foods and its health benefits (Cui et al., 2020).
GABA in Disease States : GABA, closely related to Dibutyldithiocarbamic acid, has been investigated in the context of diseases such as asthma, Alzheimer's, and autoimmune diseases. These studies provide insights into how GABAergic systems and signaling might be involved in the pathogenesis and potential treatment of these conditions (Xiang et al., 2007), (Govindpani et al., 2017), (Prud’homme et al., 2015).
Propriétés
Numéro CAS |
150-11-8 |
|---|---|
Nom du produit |
Dibutyldithiocarbamic acid |
Formule moléculaire |
C9H19NS2 |
Poids moléculaire |
205.4 g/mol |
Nom IUPAC |
dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12) |
Clé InChI |
SZRLKIKBPASKQH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S |
SMILES canonique |
CCCCN(CCCC)C(=S)S |
Autres numéros CAS |
22914-74-5 150-11-8 |
Synonymes |
Dibutyldithiocarbamic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

